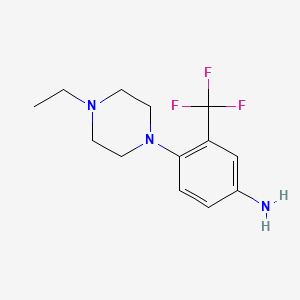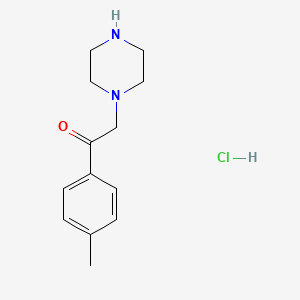
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperazine ring and a methylphenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and methylphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: This compound has a chlorophenyl group instead of a methylphenyl group, which can influence its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The presence of a methoxy group can alter the compound’s solubility and interaction with molecular targets.
1-(4-Nitrophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H19ClN2O |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
Clé InChI |
YMZNJNCHKPQRLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbohydrazide](/img/structure/B11723623.png)





![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
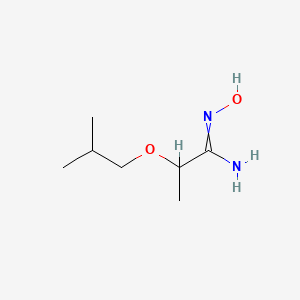
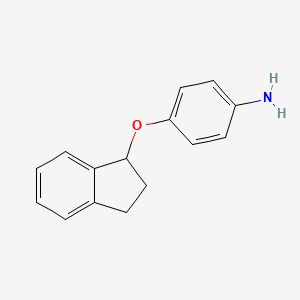
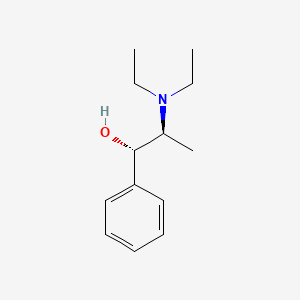

![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
